MTSEA-Fluorescein

Descripción general

Descripción

MTSEA-Fluorescein is a fluorescent probe that can be used for ion channel research . It is a compound that has been used in various studies and experiments, particularly in the field of biochemistry .

Chemical Reactions Analysis

This compound is used in various chemical reactions, particularly in the study of proteins. For instance, it’s used in the substituted cysteine accessibility method (SCAM), a technique that combines site-directed mutagenesis and chemical modification to study the structure and function of proteins .Aplicaciones Científicas De Investigación

Channel Protein Topology

MTSEA is used in combination with site-directed mutagenesis to assess the exposure of cysteine residues introduced into channel proteins. This method helps in determining the secondary structure, membrane topology, and conformational changes in proteins (Holmgren, Liu, Y, & Yellen, 1996).

Ophthalmological Applications

Fluorescein, including its derivatives, is widely used in ophthalmology for various diagnostic purposes, such as in the visualization of circulating blood in the human retina (Novotny & Alvis, 1961).

Study of Viral Ion Channels

MTSEA has been applied in the study of the M2 ion channel of the influenza A virus. Mutants of this channel were tested for accessibility to modification by MTSEA, providing insights into the structure of the ion-conducting pore (Shuck, Lamb, & Pinto, 2000).

Diagnostic Imaging

Fluorescein, in general, is employed in various imaging techniques, such as fluorescence irido-corneal photography, which is beneficial in analyzing the vascularization of the cornea and iris (Mitsui, Matsubara, & Kanagawa, 1969).

Corneal Staining and Ocular Surface Analysis

Fluorescein is utilized for evaluating ocular surface integrity, especially in the context of corneal staining. This application helps in understanding interactions between ocular surface cells and fluorescein (Morgan & Maldonado-Codina, 2009).

Biological Probes

The development of new fluorescent dyes based on fluorescein and rhodamine scaffolds for biochemical and biological research shows the evolution of traditional fluorescein into sophisticated probes (Lavis, 2017).

Fluorescence Probes for Analyte Detection

Fluorescein derivatives are constructed as fluorescence probes for detecting various analytes including metal ions, small molecules, and biological macromolecules (Yan et al., 2017).

Diagnostic Tools in Clinical Psychology

While not directly related to MTSEA-Fluorescein, the broader field of fluorescein applications includes studies using crowdsourced samples for clinical research, demonstrating the versatility of fluorescein-based methods in various research contexts (Chandler & Shapiro, 2016).

Glioma Surgery

Fluorescein is used in surgical treatment of malignant gliomas, aiding in intraoperative visualization and increasing the rate of total removal (Acerbi et al., 2014).

Mecanismo De Acción

Target of Action

MTSEA-Fluorescein is primarily used as a fluorescent probe in ion channel research . Its primary targets are ion channels , particularly sodium channels . Ion channels play a crucial role in various physiological processes, including the generation of nerve impulses and muscle contractions.

Mode of Action

This compound interacts with its targets by binding to specific sites on the ion channels . It is a thiol-specific probe , meaning it reacts with thiol groups (-SH) present in cysteine residues of proteins . This interaction can lead to conformational changes in the ion channels, affecting their function .

Biochemical Pathways

It’s known that the compound can induce conformational changes in ion channels, which can affect the flow of ions across cell membranes . This can have downstream effects on various cellular processes, including signal transduction and cellular excitability.

Result of Action

This compound’s action results in changes in the function of ion channels . For instance, it has been shown to irreversibly activate certain neuronal cation channels when these channels are activated by protons . This suggests that this compound can be used as a reporter of cell surface localization as well as the functional status of ion channels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity . Fluorescein, a component of this compound, is known to be pH-sensitive and appears yellow-green in normal tear film and bright green in a more alkaline medium . Therefore, the local pH could potentially influence the effectiveness of this compound as a fluorescent probe.

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

MTSEA-Fluorescein plays a crucial role in biochemical reactions due to its thiol-reactive nature. It interacts specifically with cysteine residues in proteins, forming covalent bonds that result in fluorescent labeling. This interaction is particularly useful for studying ion channels, as it allows researchers to monitor conformational changes and functional states of these channels in real-time . This compound has been shown to irreversibly activate the BNC1-G430C neuronal cation channel only when the channel is activated by protons .

Cellular Effects

This compound influences various cellular processes by modifying cysteine residues on cell surface proteins. This modification can alter the function of ion channels, affecting cell signaling pathways and gene expression. For example, this compound has been used to study the activation of brain Na+ channels by protons, which induces a conformational change that exposes a residue associated with neurodegeneration . This compound’s ability to label activated channels makes it a valuable tool for investigating cellular metabolism and signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to thiol groups on cysteine residues. This binding induces conformational changes in proteins, which can either activate or inhibit their function. For instance, this compound has been shown to activate the BNC1-G430C neuronal cation channel by modifying a cysteine residue when the channel is activated by protons . This modification prevents the channel from returning to its inactive state, thereby linking ligand-dependent activation with neurodegenerative mutations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence long-term cellular function. This compound is typically stable when stored under recommended conditions, but its fluorescent properties may degrade over time if exposed to light or improper storage conditions . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in ion channel research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively label and study ion channels without causing significant toxicity. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular function or causing cell death . It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to thiol-reactive compounds. It interacts with enzymes and cofactors that facilitate its binding to cysteine residues. This interaction can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and protein function . The compound’s fluorescent properties also make it useful for detecting metabolic activity in living cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation, which can affect its activity and function . This compound’s ability to label specific proteins allows researchers to study its distribution and transport mechanisms in detail.

Subcellular Localization

This compound’s subcellular localization is closely tied to its function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be used to label proteins in the plasma membrane, cytoplasm, or other cellular structures, providing valuable information about protein function and localization . This targeted labeling is essential for understanding the spatial distribution of proteins and their roles in cellular processes.

Propiedades

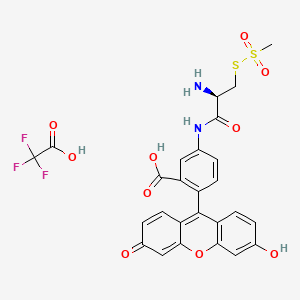

IUPAC Name |

5-[[(2R)-2-amino-3-methylsulfonylsulfanylpropanoyl]amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O8S2.C2HF3O2/c1-36(32,33)35-11-19(25)23(29)26-12-2-5-15(18(8-12)24(30)31)22-16-6-3-13(27)9-20(16)34-21-10-14(28)4-7-17(21)22;3-2(4,5)1(6)7/h2-10,19,27H,11,25H2,1H3,(H,26,29)(H,30,31);(H,6,7)/t19-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZQSKRJXFCLU-FYZYNONXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCC(C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)SC[C@@H](C(=O)NC1=CC(=C(C=C1)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O)C(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21F3N2O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747000 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

642.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356019-48-1 | |

| Record name | 2-(6-Hydroxy-3-oxo-3H-xanthen-9-yl)-5-({3-[(methanesulfonyl)sulfanyl]-L-alanyl}amino)benzoic acid--trifluoroacetic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methanesulfonyloxy)-1-butynyl]-alpha,alpha-di(methyl-d3)benzeneacetic Acid, Methyl Ester](/img/structure/B561731.png)

![2-Acetamido-4-O-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranosyl)-1,6-di-O-acetyl-3-O-[(1R)-1-carboxyethyl]-2-deoxy-alpha-D-glucopyranose](/img/structure/B561742.png)

![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)